molecular formula C19H23N3O2 B7349929 N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-phenylpyridazine-4-carboxamide

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-phenylpyridazine-4-carboxamide

Cat. No. B7349929
M. Wt: 325.4 g/mol
InChI Key: FGYLRQCKBBNKNL-CRAIPNDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-phenylpyridazine-4-carboxamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of 20-HETE synthase, an enzyme that plays a crucial role in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the pathophysiology of several diseases, including hypertension, stroke, and cancer.

Mechanism of Action

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-phenylpyridazine-4-carboxamide selectively inhibits the biosynthesis of 20-HETE by inhibiting the activity of 20-HETE synthase. 20-HETE is a potent vasoconstrictor that plays a crucial role in the regulation of vascular tone and blood pressure. By inhibiting the biosynthesis of 20-HETE, this compound can reduce blood pressure and improve vascular function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce blood pressure, improve vascular function, and inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-phenylpyridazine-4-carboxamide in lab experiments is its selectivity for 20-HETE synthase. This allows researchers to specifically target the biosynthesis of 20-HETE without affecting other pathways. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-phenylpyridazine-4-carboxamide. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of this compound in combination with other therapies for the treatment of hypertension, cancer, and other diseases. Finally, the role of 20-HETE in the pathophysiology of various diseases is still not fully understood, and further research is needed to elucidate its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-phenylpyridazine-4-carboxamide involves several steps, starting with the reaction of 2-bromoethyl cyclohexane with 2-amino-5-phenylpyridazine to form N-(2-bromoethyl)-6-phenylpyridazine-4-carboxamide. This intermediate is then treated with sodium hydroxide and 1R,2R-diaminocyclohexane to yield this compound.

Scientific Research Applications

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-phenylpyridazine-4-carboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to have antihypertensive, anti-inflammatory, and anti-angiogenic effects. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-phenylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18-9-5-4-8-15(18)10-11-20-19(24)16-12-17(22-21-13-16)14-6-2-1-3-7-14/h1-3,6-7,12-13,15,18,23H,4-5,8-11H2,(H,20,24)/t15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYLRQCKBBNKNL-CRAIPNDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCNC(=O)C2=CC(=NN=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CCNC(=O)C2=CC(=NN=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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